molecular formula C18H15N3O B10899535 2-Amino-6-(5-methylfuran-2-yl)-4-(4-methylphenyl)pyridine-3-carbonitrile

2-Amino-6-(5-methylfuran-2-yl)-4-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B10899535
M. Wt: 289.3 g/mol
InChI Key: PEOVDQIFWZWPCZ-UHFFFAOYSA-N
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Description

2-AMINO-6-(5-METHYL-2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with various functional groups, including an amino group, a cyanide group, and methyl-substituted furyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(5-METHYL-2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of Substituents: Functional groups such as the amino group, cyanide group, and methyl-substituted furyl and phenyl groups can be introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(5-METHYL-2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(5-METHYL-2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes.

    Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3-CYANO-4-(4-METHYLPHENYL)-6-(2-FURYL)PYRIDINE: Similar structure with slight variations in the position of substituents.

    2-AMINO-6-(2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE: Another closely related compound with different substituent positions.

Uniqueness

2-AMINO-6-(5-METHYL-2-FURYL)-4-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-amino-6-(5-methylfuran-2-yl)-4-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H15N3O/c1-11-3-6-13(7-4-11)14-9-16(17-8-5-12(2)22-17)21-18(20)15(14)10-19/h3-9H,1-2H3,(H2,20,21)

InChI Key

PEOVDQIFWZWPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(O3)C

Origin of Product

United States

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